N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenoxyethanesulfonamide
Description
N-(4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenoxyethanesulfonamide is a sulfonamide derivative featuring a pyrrolidinone ring, methoxy group, and phenoxyethyl moiety. Sulfonamides are well-known for their diverse pharmacological applications, including enzyme inhibition and antimicrobial activity . Although direct structural or biological data for this compound are absent in the provided evidence, its design aligns with trends in medicinal chemistry where sulfonamides are functionalized with heterocyclic and aromatic substituents to optimize pharmacokinetic properties .
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-18-10-9-15(14-17(18)21-11-5-8-19(21)22)20-27(23,24)13-12-26-16-6-3-2-4-7-16/h2-4,6-7,9-10,14,20H,5,8,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWPZGBEFZOKKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)CCOC2=CC=CC=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenoxyethanesulfonamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects, and relevance in medicinal chemistry.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula: C22H20N2O3S
- Molecular Weight: 360.413 g/mol
- IUPAC Name: this compound
The presence of a methoxy group, a pyrrolidinone moiety, and a sulfonamide functional group contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition: The sulfonamide group is known to inhibit various enzymes, particularly carbonic anhydrases and other key metabolic enzymes, which can disrupt cellular processes.
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, potentially making it useful in treating infections.
- Anticancer Potential: Research indicates that compounds with similar structures may have anticancer effects by inducing apoptosis in cancer cells through various pathways.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results showed significant inhibition of growth for Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pneumoniae.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Streptococcus pneumoniae | 12 |
| Escherichia coli | 8 |
Anticancer Activity
In vitro studies assessed the compound's effects on cancer cell lines, including breast and colon cancer. The findings indicated that the compound reduced cell viability significantly:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HT29 (Colon Cancer) | 30 |
These results suggest that the compound may induce apoptosis and inhibit proliferation in cancer cells.
Case Studies and Research Findings
Several case studies highlight the biological activity of similar compounds. For instance:
- Synthesis and Characterization : Research published in ResearchGate detailed the synthesis of related oxadiazole compounds bearing methoxy groups, demonstrating their biological activity against cancer cell lines .
- Comparative Analysis : A comparative study indicated that compounds with pyrrolidinone moieties often exhibit enhanced biological activity due to their ability to interact with multiple targets within cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs in the evidence include sulfonamides and heterocyclic derivatives (e.g., and ). Key structural comparisons are summarized below:
Hydrogen Bonding and Crystal Packing
The pyrrolidinone ring and sulfonamide group in the target compound are strong hydrogen-bond donors/acceptors. Per , such motifs often form stable crystal lattices via graph-set patterns (e.g., R₂²(8) rings). In contrast, Example 53’s fluorophenyl and pyrazolo-pyrimidinyl groups may prioritize π-π interactions over hydrogen bonding, reducing crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
